molecular formula C21H28N2O4 B5256578 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5256578
M. Wt: 372.5 g/mol
InChI Key: MGQWSMJSGIBNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the piperazine derivative with the bicyclo[2.2.2]octane core using carbodiimide-mediated coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or acylated piperazine derivatives.

Scientific Research Applications

3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: It is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.

    Biochemistry: It serves as a tool compound to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and as a building block for more advanced compounds.

Mechanism of Action

The mechanism of action of 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets:

    Receptor Binding: It binds to serotonin and dopamine receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.

    Signal Transduction: It affects intracellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxamide
  • 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-methyl ester

Uniqueness

  • Structural Features : The presence of the bicyclo[2.2.2]octane core and the specific arrangement of functional groups make it unique.
  • Reactivity : Its reactivity profile differs due to the combination of the bicyclo[2.2.2]octane core and the piperazine ring.
  • Biological Activity : It has distinct biological activities compared to similar compounds, particularly in its interaction with neurotransmitter receptors.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-27-17-4-2-3-16(13-17)22-9-11-23(12-10-22)20(24)18-14-5-7-15(8-6-14)19(18)21(25)26/h2-4,13-15,18-19H,5-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQWSMJSGIBNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.